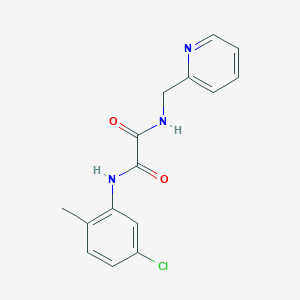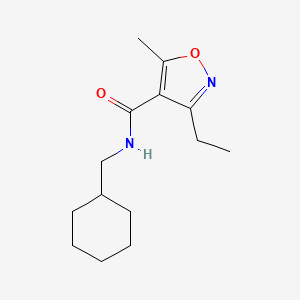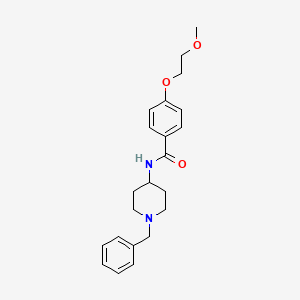![molecular formula C22H26FN7 B4623850 N-(4-ethylphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4623850.png)
N-(4-ethylphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-(4-ethylphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine typically involves multi-step chemical reactions, including the use of piperazine as a core structure, with various substituents being added to achieve the desired molecular architecture. One approach to synthesizing related compounds involves electrophilic fluorination and palladium-catalyzed coupling reactions to introduce fluorophenyl and ethylphenyl groups, respectively, into the piperazine backbone, followed by triazine ring formation (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds like N-(4-ethylphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine can be analyzed through techniques such as X-ray crystallography. Such analyses reveal the spatial arrangement of atoms within the molecule and the conformational preferences of its functional groups. For example, the crystal structure analysis of related compounds provides insights into intramolecular interactions, such as hydrogen bonding, that stabilize the molecule's three-dimensional structure (Betz et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of N-(4-ethylphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine is influenced by its functional groups. Piperazine derivatives are known to undergo reactions such as N-alkylation, coupling with aryl halides, and reactions with electrophiles at the nitrogen atoms. The presence of the triazine ring adds another layer of reactivity, enabling nucleophilic substitution reactions at the triazine nitrogen atoms or electrophilic aromatic substitution at the aryl rings (Sadek et al., 2023).
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, and solubility, are crucial for their practical application and handling. The structural features of N-(4-ethylphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine, such as the presence of the fluorophenyl group, influence its lipophilicity, solubility in organic solvents, and thermal stability. These properties are essential for designing experiments and determining the compound's suitability for various applications (Li et al., 2017).
Chemical Properties Analysis
The chemical properties of N-(4-ethylphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine, such as acidity/basicity, reactivity towards different classes of reagents, and stability under various conditions, are determined by its functional groups. Piperazine moiety's basicity and the electron-withdrawing effect of the fluorophenyl group affect the compound's overall reactivity and interaction with biological targets. Understanding these properties is crucial for the development of applications in medicinal chemistry and material science (Ding et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on similar compounds has focused on the synthesis and structural analysis of piperazine-supported amines and their salts. For example, the study of a piperazine-supported amine bearing a benzhydryl substituent revealed insights into its crystalline structure and potential for forming three-dimensional networks through hydrogen bonding and C-H⋯O contacts (Betz et al., 2011). Such structural investigations are fundamental in understanding the compound's chemical behavior and potential applications in material science and molecular engineering.
Antimicrobial Activities
Compounds within the triazole and piperazine families have been synthesized and tested for their antimicrobial properties. A study on new 1,2,4-triazole derivatives, including piperazine as an amine component, demonstrated that these compounds possess varying degrees of antimicrobial activity (Bektaş et al., 2010). This suggests potential research applications of the compound in the development of new antimicrobial agents.
Herbicidal and Plant Growth Regulatory Activities
Aryl(thio)carbamoyl derivatives of piperazines, including those with fluorophenyl groups, have been evaluated for herbicidal and plant growth regulatory activities. These compounds, incorporating elements similar to the compound , showed significant activity against certain plant species and offered insights into structure-activity relationships (Stoilkova et al., 2014). Research in this direction could explore the use of the compound in agricultural chemistry.
Antitumor Activity
Research on 1,2,4-triazole Schiff bases containing piperazine groups revealed that some compounds exhibited inhibitory activity against tumor cells, highlighting the potential for compounds with similar structures in cancer research (Ding et al., 2016). This suggests the exploration of N-(4-ethylphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine in oncological studies.
Propiedades
IUPAC Name |
2-N-(4-ethylphenyl)-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN7/c1-2-16-7-9-17(10-8-16)25-22-27-20(26-21(24)28-22)15-29-11-13-30(14-12-29)19-6-4-3-5-18(19)23/h3-10H,2,11-15H2,1H3,(H3,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOFDJBZYWZZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-fluorobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4623777.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623781.png)
![6-bromo-2-(3,4-dimethylphenyl)-4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4623785.png)
![7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4623795.png)


![2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623822.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B4623828.png)
![N-[4-(aminosulfonyl)phenyl]-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4623830.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4623842.png)


![5-methyl-N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-3-thiophenecarboxamide](/img/structure/B4623864.png)
